Neodymium orthovanadate

Photocatalysis Environmental remediation Organic pollutant degradation

Researchers requiring a reproducible, high-performance rare-earth orthovanadate photocatalyst face scarcity of verified-phase NdVO4 with documented batch efficacy. NdVO4 (CAS 13721-46-5) directly resolves this, offering compound-specific performance validated by quantitative benchmarking: - Degrades ~64% of moderacid red RS within 150 min under visible light, exceeding LaVO4 and PrVO4 efficiency. - Enables sub-nanomolar electrochemical detection (0.35 nM Metol; 1.15 nM pyrocatechol) with >3-order linear range. - Unique zircon→monazite→scheelite transition with two band-gap collapses provides a calibrated high-pressure model system. Supplied with lot-specific structural characterization; global shipping with full customs documentation.

Molecular Formula NdO4V
Molecular Weight 259.18 g/mol
CAS No. 13721-46-5
Cat. No. B080583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium orthovanadate
CAS13721-46-5
Molecular FormulaNdO4V
Molecular Weight259.18 g/mol
Structural Identifiers
SMILES[O-][V](=O)([O-])[O-].[Nd+3]
InChIInChI=1S/Nd.4O.V/q+3;;3*-1;
InChIKeySEEUVPGHIZOZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NdVO4 Baseline Properties & Specifications


Neodymium orthovanadate (NdVO4, CAS 13721-46-5) is an inorganic compound belonging to the rare-earth orthovanadate (REVO4) family. It crystallizes in the tetragonal zircon-type structure (space group I41/amd) with lattice constants a = 0.736 nm, b = 0.736 nm, c = 0.6471 nm, and a density of 4.979 g/cm³ [1]. The material exhibits a molecular weight of 259.18 g/mol and demonstrates semiconductor behavior with a measured indirect band gap of approximately 2.706–2.86 eV [2][3]. Single crystals of NdVO4 can be grown via the Czochralski method under ambient pressure in a nitrogen atmosphere, yielding transparent crystals with strong violet coloring [3]. These fundamental physical parameters establish the baseline for evaluating NdVO4 against its closest structural analogs.

1
Zircon-type REVO4 family crystallographic studies
2
Semiconductor property characterization with indirect band gap
3
Single-crystal synthesis via Czochralski-compatible workflow

NdVO4 vs. YVO4, GdVO4, LaVO4: Substitution Limits


Despite sharing the zircon-type tetragonal crystal structure with other REVO4 compounds (RE = Y, Gd, La, Lu, Pr), NdVO4 exhibits distinct electronic, optical, magnetic, and phase-transition behaviors that preclude generic substitution. The rare-earth cation substitution fundamentally alters the electronic structure near the Fermi level, producing cation-specific differences in band gap, photocatalytic efficiency, magnetocrystalline anisotropy, and high-pressure phase transformation pathways [1]. NdVO4 uniquely undergoes a zircon-monazite-scheelite structural sequence under pressure with two associated band-gap collapses, whereas YVO4, YbVO4, and LuVO4 follow a direct zircon-scheelite transition [2]. Additionally, NdVO4 demonstrates superior photocatalytic degradation efficiency compared to LaVO4 and PrVO4 under identical experimental conditions [3]. These divergent properties mandate compound-specific selection rather than class-level interchangeability.

NdVO4 (This Product)
Zircon-monazite-scheelite sequence; two band-gap collapses under pressure
YVO4 / YbVO4 / LuVO4
Direct zircon-scheelite transition; single band-gap collapse only
NdVO4 (This Product)
Sub-Kelvin antiferromagnetic ordering (below 1 K)
GdVO4
Orders near 2.5 K; paramagnetic in NdVO4 operational window
NdVO4 (This Product)
Reported top photocatalytic performer among light REVO4 tested
LaVO4 / PrVO4
Lower dye degradation efficiency may not transfer to comparable results

NdVO4 Quantitative Evidence vs. Analogs


Photocatalytic Dye Degradation

In a direct comparative study of REVO4 (RE = La, Pr, Nd) nanoparticles synthesized under identical hydrothermal conditions, NdVO4 exhibited the highest photocatalytic activity for the degradation of organic dyes under visible light irradiation. Specifically, NdVO4 degraded approximately 64% of moderacid red RS within 150 minutes, a performance level that exceeded that of LaVO4 and PrVO4 under the same experimental conditions [1]. This constitutes a direct head-to-head comparison demonstrating that NdVO4 is the superior photocatalyst among the light lanthanide orthovanadates tested.

Dye Degradation
Head-to-head
NdVO4: ~64% degradation in 150 min
LaVO4, PrVO4: reported lower degradation
Reported top performer among light REVO4 tested
Moderacid red RS; visible light; identical hydrothermal synthesis
Photocatalysis Environmental remediation Organic pollutant degradation

Electrochemical Detection Limit

NdVO4 integrated with hexagonal boron nitride (h-BN) to form a NdVO4/h-BN nanocomposite electrode demonstrated an ultrasensitive detection limit of 0.35 nM (350 pM) for N-methyl-p-aminophenol sulfate (Metol) with a broad linear response range spanning 0.001–1731 μM [1]. The sensor exhibited excellent repeatability (RSD = ±1.98% across 4 replicates) and reproducibility (RSD = ±2.49% across 5 glassy carbon electrodes) [1]. While this specific composite configuration does not have a directly reported comparator study against other REVO4-based sensors, the 0.35 nM detection limit represents a class-leading sensitivity benchmark for environmental pollutant detection using REVO4-modified electrodes. For context, NdVO4 nanowire-modified electrodes for pyrocatechol detection achieved a detection limit of 1.15 nM with a linear range of 0.01–1000 μM [2], illustrating the tunability of NdVO4-based sensing platforms through nanostructure engineering.

Detection Limit
Class-level
LOD = 0.35 nM (Metol)
NdVO4 nanowires LOD = 1.15 nM (intra-class reference)
Supports trace-level electrochemical sensor development
h-BN nanocomposite electrode; DPV; RSD repeatability ±1.98%
Electrochemical sensing Environmental monitoring Nanocomposite electrodes

High-Pressure Phase Transition Sequence

High-pressure optical absorption measurements up to 20 GPa combined with DFT calculations reveal a fundamental structural distinction between NdVO4 and other zircon-type orthovanadates. YVO4, YbVO4, and LuVO4 undergo a single zircon-scheelite structural phase transition accompanied by a band-gap collapse [1]. In contrast, NdVO4 follows a distinctly different zircon-monazite-scheelite structural sequence, exhibiting two associated band-gap collapses rather than one [1]. This differential pressure response is attributed to the influence of the Nd³⁺ cation on the electronic states near the Fermi level. Raman scattering studies confirm that beyond 5.9 GPa, NdVO4 undergoes an irreversible zircon to monazite transition [2], further distinguishing its high-pressure behavior from other REVO4 members.

Phase Transition
Head-to-head
NdVO4: zircon → monazite → scheelite
YVO4/YbVO4/LuVO4: zircon → scheelite direct
Distinct pressure-response fingerprint; two band-gap collapses
Optical absorption up to 20 GPa; irreversible transition beyond 5.9 GPa
High-pressure physics Phase transformations Electronic structure

Magnetic Ordering and Anisotropy

NdVO4 exhibits a canted antiferromagnetic ordering at sub-Kelvin temperatures, with AC magnetic susceptibility measurements along the c-axis revealing a Néel temperature TN = 680–820 mK [1][2]. Along the a-axis, a sharp susceptibility peak appears at 840 mK, attributed to weak ferromagnetic domain pinning [2]. First-principles studies indicate that NdVO4 possesses stronger magnetocrystalline anisotropy than NdVO3, predicting a higher rotating magnetocaloric effect [3]. While direct quantitative comparison of magnetocaloric effect magnitude with GdVO4 is not available in the retrieved literature, the sub-Kelvin magnetic ordering temperature of NdVO4 contrasts sharply with GdVO4, which orders at ~2.5 K, providing a different operational temperature window for low-temperature magnetocaloric applications.

Magnetic Ordering
Cross-study
NdVO4 TN = 680–820 mK
GdVO4 TN ≈ 2.5 K (literature baseline)
Sub-Kelvin magnetic functionality; canted antiferromagnetic
AC susceptibility; orders at ~1/3 of GdVO4 temperature
Magnetocaloric effect Low-temperature physics Antiferromagnetism

Grain Size Tunable Conductivity

Sonochemical synthesis of NdVO4 nanoparticles using different structure-directing agents (CTAB, P123, or no surfactant) yields controllable grain sizes of 27 nm (no surfactant), 24 nm (with CTAB), and 20 nm (with P123) as calculated by the Scherrer equation [1]. The electrical conductivity correlates positively with grain size: nanoparticles synthesized without surfactant exhibited the highest conductivity of 5.5703 × 10⁻⁶ S·cm⁻¹ [1]. Magnetic measurements confirmed paramagnetic behavior for all NdVO4 nanoparticle samples at room temperature [1]. This demonstrated grain-size-dependent conductivity provides a tunable parameter for electrical applications that is not similarly documented for LaVO4 or PrVO4 nanoparticles synthesized under comparable conditions.

Conductivity Tuning
Class-level
σ max = 5.57 × 10⁻⁶ S·cm⁻¹ (27 nm)
20 nm and 24 nm grains: reported lower conductivity
Grain-size-dependent conductivity control demonstrated
Sonochemical synthesis; paramagnetic at room temperature
Electrical properties Nanomaterials synthesis Grain size effects

NdVO4 Application Scenarios


Visible-Light Photocatalytic Dye Degradation

Based on direct comparative evidence showing that NdVO4 degrades approximately 64% of moderacid red RS within 150 minutes under visible light, outperforming LaVO4 and PrVO4 [1], NdVO4 is the preferred orthovanadate photocatalyst for wastewater treatment applications targeting anionic azo dyes and related organic pollutants. The quantitative efficiency advantage justifies selection over lighter lanthanide orthovanadate alternatives.

High-Sensitivity Electrochemical Sensors

NdVO4-based nanocomposite electrodes achieve sub-nanomolar detection limits (0.35 nM for Metol; 1.15 nM for pyrocatechol) with broad linear response ranges exceeding three orders of magnitude [2][3]. These performance metrics support procurement for trace-level electrochemical detection of mutagenic pollutants in environmental matrices, including surface water, industrial effluent, and soil samples.

High-Pressure Research & Geochemical Simulations

NdVO4 exhibits a unique zircon-monazite-scheelite phase transition sequence with two distinct band-gap collapses, a behavior not observed in YVO4, YbVO4, or LuVO4 which undergo a single zircon-scheelite transition [4]. This distinctive pressure response makes NdVO4 uniquely valuable as a model compound for studying pressure-induced electronic structure evolution in ternary oxides and as a reference material for geochemical simulations involving rare-earth vanadates.

Sub-Kelvin Magnetocaloric Research

With a Néel temperature of 680–820 mK and canted antiferromagnetic ordering [5][6], NdVO4 provides magnetic functionality at sub-Kelvin temperatures where many other REVO4 compounds (e.g., GdVO4 with TN ≈ 2.5 K) remain paramagnetic. This enables application in ultra-low-temperature physics experiments and prototype magnetocaloric devices operating below 1 K.

Application
Selection Property
Validation Focus
Photocatalytic dye degradation studies
Visible-light photoactivity ranking among REVO4
Dye degradation efficiency under controlled conditions
Electrochemical sensor development
Detection limit and linear response range
Analyte-specific LOD validation in target matrix
High-pressure phase transition studies
Phase transformation pathway sequence
Pressure-dependent band-gap evolution monitoring
Ultra-low-temperature magnetic studies
Antiferromagnetic ordering temperature
Sub-Kelvin magnetic response characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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